N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide

Description

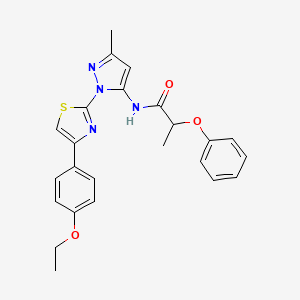

The compound N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide is a heterocyclic molecule featuring a pyrazole core substituted with a thiazole ring (bearing a 4-ethoxyphenyl group) and a phenoxypropanamide side chain.

Properties

IUPAC Name |

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S/c1-4-30-19-12-10-18(11-13-19)21-15-32-24(25-21)28-22(14-16(2)27-28)26-23(29)17(3)31-20-8-6-5-7-9-20/h5-15,17H,4H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJHVYWCPDZEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(C)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring.

Synthesis of the Pyrazole Ring: The thiazole intermediate is then reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.

Coupling with Phenoxypropanamide: The final step involves coupling the pyrazole-thiazole intermediate with 2-phenoxypropanoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, facilitated by reagents such as halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., sodium methoxide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis protocols.

Biology

Biologically, N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole and pyrazole rings are known to interact with active sites of enzymes, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues (Thiazole-Pyrazole Hybrids)

describes two isostructural compounds (4 and 5 ) with thiazole-pyrazole backbones. Key differences lie in their substituents:

- Compound 4 : 4-chlorophenyl and 4-fluorophenyl groups.

- Compound 5 : Dual 4-fluorophenyl groups.

Key Observations :

- The target compound incorporates an electron-donating ethoxy group (─OCH₂CH₃), contrasting with the electron-withdrawing chloro (─Cl) and fluoro (─F) groups in 4 and 5 . This difference likely alters electronic distribution, solubility, and target-binding affinity.

- The planar conformation of 4 and 5 (except for one fluorophenyl group) suggests that steric effects from the ethoxy group in the target compound may influence molecular planarity and crystal packing .

Amide/Urea Derivatives with Thiazole Moieties

reports a series of urea derivatives (e.g., 11a–11o ) featuring thiazole-piperazine-amide scaffolds. These compounds share functional group similarities with the target compound but differ in core structure and substitution patterns:

Key Observations :

- Substituents like trifluoromethyl (─CF₃) in 11d and 11m enhance lipophilicity, whereas the ethoxy group in the target compound balances hydrophilicity and steric bulk.

Ethoxyphenyl-Containing Analogs

describes N-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide , which shares the ethoxyphenyl and amide motifs with the target compound. Key differences include:

Impact of Substituents :

- The ethoxy group in both compounds may improve metabolic stability compared to smaller substituents (e.g., ─F or ─Cl).

- The tetrazole ring in enhances polarity, whereas the thiazole-pyrazole core in the target compound could favor π-π stacking interactions in biological targets .

Biological Activity

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 422.51 g/mol. It features several functional groups, including a thiazole ring, a pyrazole moiety, and a phenoxypropanamide structure, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O3S |

| Molecular Weight | 422.51 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and cancer progression. For instance, it may target cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- Cell Signaling Modulation : It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. Research indicates that it may induce apoptosis in cancer cells by disrupting normal signaling functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by interfering with bacterial lipid biosynthesis, thereby inhibiting growth.

Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory effects. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Potential

The compound has been evaluated for its anticancer properties against various cancer cell lines. In one study, it exhibited cytotoxic effects on breast cancer cells (MCF-7), inducing apoptosis through the activation of caspases and the downregulation of Bcl-2 proteins.

Antimicrobial Properties

In addition to its anti-inflammatory and anticancer activities, this compound has shown promising antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory potential in vitro.

- Method : Macrophages were treated with the compound followed by stimulation with lipopolysaccharide (LPS).

- Results : Significant reduction in TNF-alpha production was observed, indicating potent anti-inflammatory activity.

-

Anticancer Activity Assessment :

- Objective : To determine cytotoxic effects on cancer cell lines.

- Method : MCF-7 cells were treated with various concentrations of the compound.

- Results : IC50 values indicated strong cytotoxicity, with induction of apoptosis confirmed via flow cytometry.

-

Antimicrobial Efficacy Testing :

- Objective : To assess antimicrobial properties against selected bacterial strains.

- Method : Disk diffusion method was employed to evaluate inhibition zones.

- Results : Notable inhibition was recorded for both Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide, and how can intermediates be characterized?

- Methodology : A multi-step approach is typically employed:

- Step 1 : Synthesize the pyrazole-thiazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux in ethanol or acetonitrile (70–80°C, 6–8 hours) .

- Step 2 : Functionalize the pyrazole N1-position using nucleophilic substitution or coupling reactions. For example, introduce phenoxypropanamide via amide bond formation using EDCI/HOBt coupling agents in DMF .

- Characterization : Confirm intermediates via -NMR (e.g., pyrazole C5-H resonance at δ 6.8–7.2 ppm) and LC-MS to verify molecular ion peaks .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- Methodology :

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization) .

- Spectroscopy :

- IR : Confirm amide C=O stretch (~1650–1680 cm) and thiazole C=N absorption (~1550 cm) .

- -NMR : Identify thiazole carbons (δ 120–140 ppm) and phenoxy aromatic carbons (δ 110–130 ppm) .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodology :

- Solvent Screening : Test DMSO (primary stock) followed by dilution in PBS or cell culture media (final DMSO ≤0.1%).

- Surfactants : Use Tween-80 (0.1–1% v/v) for hydrophobic compounds. Validate stability via UV-vis spectroscopy over 24 hours .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

- Methodology :

- Reaction Path Search : Apply density functional theory (DFT) to model key steps (e.g., cyclocondensation energy barriers). Software like Gaussian or ORCA can optimize transition states .

- Machine Learning : Train models on analogous pyrazole-thiazole systems to predict optimal solvents/catalysts. Use datasets from Reaxys or PubChem .

Q. How should conflicting spectral data (e.g., unexpected -NMR splitting patterns) be resolved?

- Methodology :

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in amide bonds).

- X-ray Crystallography : Resolve ambiguities by determining single-crystal structures. Compare with simulated powder XRD patterns .

Q. What strategies enhance the compound’s bioactivity profile through structural modification?

- Methodology :

- SAR Studies :

- Modify the phenoxy group: Replace with fluorophenyl or thiophene to enhance lipophilicity (logP optimization) .

- Adjust the thiazole substituents: Introduce electron-withdrawing groups (e.g., Cl, CF) to improve target binding .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .

Q. How can researchers reconcile discrepancies in biological activity data across assays?

- Methodology :

- Assay Validation :

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays).

- Dose-Response Curves : Perform triplicate experiments with nonlinear regression (IC ± SEM).

- Metabolic Stability : Test liver microsome stability (e.g., human CYP450 isoforms) to rule out rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.